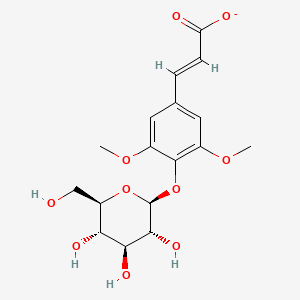

1-Sinapoyl-D-glucose

Description

Contextualization within Phenylpropanoid Metabolism

The phenylpropanoid pathway is a complex network in plants responsible for the synthesis of a wide array of secondary metabolites from the amino acid phenylalanine. genome.jp This pathway generates various compounds, including lignin (B12514952) precursors, flavonoids, and hydroxycinnamic acid esters, which are crucial for plant growth, development, and defense. genome.jpnih.gov

1-Sinapoyl-D-glucose is a key intermediate within a specific branch of phenylpropanoid biosynthesis. wikipedia.orgnih.gov Its formation is catalyzed by the enzyme sinapate 1-glucosyltransferase (EC 2.4.1.120), which facilitates the transfer of a glucose moiety from UDP-glucose to sinapic acid. wikipedia.orgresearchgate.netqmul.ac.uk This enzymatic reaction is a critical step that channels sinapic acid into the synthesis of various sinapoyl esters. nih.gov

The biosynthesis of its precursor, sinapic acid, involves a series of enzymatic steps starting from p-coumaroyl CoA. nih.gov Key enzymes in this upstream pathway include p-hydroxycinnamoyl-CoA:quinate shikimate p-hydroxycinnamoyltransferase (HCT), caffeic acid O-methyltransferase (COMT), ferulate 5-hydroxylase (F5H), and an aldehyde dehydrogenase. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound and its Precursors

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| p-Hydroxycinnamoyl-CoA:quinate shikimate p-hydroxycinnamoyltransferase | HCT | Catalyzes the conversion of p-coumaroyl CoA to other phenolic-CoA esters. | nih.gov |

| Caffeic acid O-methyltransferase | COMT | Methylates the 3-hydroxyl group of caffeoyl CoA to form feruloyl-CoA. | nih.gov |

| Ferulate 5-hydroxylase | F5H | Hydroxylates feruloyl-CoA at the 5-position. | nih.gov |

| Aldehyde Dehydrogenase | - | Converts sinapaldehyde (B192390) to sinapic acid. | nih.gov |

| Sinapate 1-glucosyltransferase | SGT | Catalyzes the formation of 1-O-sinapoyl-β-D-glucose from sinapic acid and UDP-glucose. | wikipedia.orgoup.com |

Significance as a Central Plant Metabolite

This compound holds a pivotal position as an activated intermediate, serving as an acyl donor in a variety of transacylation reactions. nih.govpnas.org This high-energy molecule is the direct precursor to several other significant sinapoyl esters, playing a crucial role in the diversification of phenylpropanoid compounds in plants, particularly in the Brassicaceae family. oup.compnas.org

One of its primary roles is as a substrate for the synthesis of sinapoylmalate. wikipedia.orgontosight.ai The enzyme sinapoylglucose:malate (B86768) sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from this compound to L-malate, forming sinapoylmalate. wikipedia.orgnih.gov Sinapoylmalate is recognized for its role in protecting plants against the damaging effects of UV-B radiation. mdpi.com

In another significant metabolic route, this compound is the precursor to sinapine (B1681761) (sinapoylcholine), a major phenolic compound found in the seeds of many Brassicaceae species. oup.comnih.gov The synthesis of sinapine is facilitated by the enzyme sinapoylglucose:choline (B1196258) sinapoyltransferase. oup.comrhea-db.org

Furthermore, this compound can act as both an acyl donor and acceptor in a disproportionation reaction to form 1,2-di-O-sinapoyl-β-D-glucopyranose. nih.gov It is also utilized as an acyl donor for the acylation of anthocyanins, which can enhance their stability. nih.gov For instance, in purple carrots, it is involved in the generation of cyanidin (B77932) 3-xylosyl (sinapoylglucosyl) galactoside. nih.gov

The accumulation of this compound and its derivatives can be influenced by environmental stimuli. frontiersin.org For example, treatment with β-aminobutyric acid (BABA), a known priming agent, has been shown to stimulate the production of sinapic acid and sinapoyl malate, with a corresponding lesser accumulation of the this compound intermediate, suggesting its rapid conversion. frontiersin.orgfrontiersin.org

Table 2: Major Downstream Products of this compound Metabolism

| Product | Enzyme | Significance | Reference |

|---|---|---|---|

| Sinapoylmalate | Sinapoylglucose:malate sinapoyltransferase (SMT) | UV-B protection. | wikipedia.orgontosight.aimdpi.com |

| Sinapine (Sinapoylcholine) | Sinapoylglucose:choline sinapoyltransferase | Major seed phenolic compound in Brassicaceae. | oup.comnih.govrhea-db.org |

| 1,2-di-O-sinapoyl-β-D-glucopyranose | Sinapoylglucose:sinapoylglucose sinapoyltransferase (SST) | Further diversification of sinapoyl esters. | nih.gov |

| Acylated Anthocyanins | Acyltransferase | Increased stability of pigments. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

29881-39-8 |

|---|---|

Molecular Formula |

C17H21O10- |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C17H22O10/c1-24-9-5-8(3-4-12(19)20)6-10(25-2)16(9)27-17-15(23)14(22)13(21)11(7-18)26-17/h3-6,11,13-15,17-18,21-23H,7H2,1-2H3,(H,19,20)/p-1/b4-3+/t11-,13-,14+,15-,17+/m1/s1 |

InChI Key |

KKLWTTVTWMTNBP-KYXYLJOWSA-M |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-] |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C(=O)[O-] |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Enzymology of 1 Sinapoyl D Glucose

Precursors and Substrates in Biosynthesis

The biosynthesis of 1-sinapoyl-D-glucose is contingent upon the presence of two primary molecules: sinapate and uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). plos.orgwikipedia.org These substrates are brought together in a reaction catalyzed by a specific glucosyltransferase.

Sinapate

Sinapic acid, a hydroxycinnamic acid, is a major product of the phenylpropanoid pathway in members of the Brassicaceae family. nih.govresearchgate.net It serves as the acyl donor in the formation of this compound. researchgate.netnih.gov The availability of sinapic acid is a crucial determinant for the subsequent synthesis of various sinapate esters that play roles in processes such as UV protection and anthocyanin stabilization. plos.orgoup.com

UDP-glucose

Uridine diphosphate glucose (UDP-glucose) is a high-energy glucose donor molecule essential for the glycosylation of numerous plant secondary metabolites. frontiersin.org In the biosynthesis of this compound, UDP-glucose provides the glucose moiety that is transferred to the carboxyl group of sinapic acid. researchgate.netontosight.ai This reaction is a key control point in the flux of carbon into sinapate ester metabolism. nih.gov

Key Biosynthetic Enzymes: UDP-glucose:Sinapate D-glucosyltransferase (UGT84A2 / SGT / USAGT)

The primary enzyme responsible for the synthesis of this compound is UDP-glucose:sinapate D-glucosyltransferase, which is systematically named UDP-glucose:sinapate D-glucosyltransferase. wikipedia.org This enzyme is also commonly referred to as sinapate glucosyltransferase (SGT) or UDP-glucose: sinapic acid glucosyltransferase (USAGT). uniprot.orgontosight.ai In Arabidopsis thaliana, this enzyme is encoded by the gene UGT84A2. uniprot.orgriken.jp

This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org It plays a pivotal role in phenylpropanoid biosynthesis by catalyzing the formation of a glucose ester bond. wikipedia.orgnih.gov

Enzymatic Mechanism and Reaction Kinetics

The enzymatic reaction catalyzed by UDP-glucose:sinapate D-glucosyltransferase involves the transfer of a glucose molecule from UDP-glucose to the carboxyl group of sinapic acid. researchgate.netontosight.ai This results in the formation of 1-O-sinapoyl-β-D-glucose and the release of UDP. wikipedia.orgontosight.ai The formation of this glucose ester is a reversible reaction. researchgate.net

Kinetic studies of this enzyme have been conducted to understand its affinity for its substrates. For the recombinant enzyme from Arabidopsis thaliana (UGT84A2), the Michaelis constant (Km) for sinapate has been reported to be 250 µM. uniprot.orglipidmaps.org In another study involving a recombinant enzyme from purple carrot (DcUSAGT1), the Km for sinapic acid was determined to be 0.59 mM when UDP-glucose was present at a concentration of 50 mM. plos.org This indicates a high affinity of the enzyme for its sinapate substrate. nih.gov

| Enzyme Source | Substrate | Km Value |

| Arabidopsis thaliana (UGT84A2) | Sinapate | 250 µM uniprot.orglipidmaps.org |

| Purple Carrot (DcUSAGT1) | Sinapic Acid | 0.59 mM plos.org |

Characterization of Recombinant Enzymes

Recombinant versions of UDP-glucose:sinapate D-glucosyltransferase have been produced and characterized to elucidate their function. In Arabidopsis thaliana, the gene UGT84A2 has been identified and the corresponding recombinant protein has been shown to have sinapic acid:UDP-glucose glucosyltransferase activity. nih.govnih.gov Similarly, a gene encoding this enzyme, named DcUSAGT1, was cloned from purple carrot taproots. nih.govplos.org The recombinant DcUSAGT1 protein was calculated to have a molecular weight of 54.55 kDa. nih.govplos.org The expression of these genes and the activity of the encoded enzymes are crucial for the accumulation of sinapoylated compounds in these plants. plos.orgnih.gov

Optimal Conditions for Enzymatic Activity (pH, Temperature)

The activity of UDP-glucose:sinapate D-glucosyltransferase is influenced by environmental factors such as pH and temperature. For the recombinant enzyme from purple carrot (rDcUSAGT1), the optimal pH for its activity was found to be 7.0, with a functional range between pH 6.5 and 7.5. plos.org The enzyme's activity ceased when the pH exceeded 9.0. plos.org

The optimal temperature for rDcUSAGT1 activity was determined to be 30°C. plos.org Another report indicated no significant difference in product formation at 30°C or 37°C. nih.govplos.org However, at 50°C, the activity of rDcUSAGT1 was not detectable. plos.org In a different study, the optimal reaction temperature for a similar enzyme was found to be between 25 and 30°C, with an optimal pH between 6.0 and 6.5. nii.ac.jp

| Enzyme Source | Optimal pH | Optimal Temperature |

| Purple Carrot (rDcUSAGT1) | 7.0 plos.org | 30°C plos.org |

| Crude Protein Extract | 6.0 - 6.5 nii.ac.jp | 25 - 30°C nii.ac.jp |

| Crude extracts from wild carrots | 6.5 - 7.0 nih.govplos.org | 30°C - 37°C nih.govplos.org |

Genetic Loci Encoding Sinapate Glucosyltransferases

The biosynthesis of this compound from sinapic acid and UDP-glucose is catalyzed by enzymes known as sinapate glucosyltransferases. These enzymes belong to the large and diverse UDP-glycosyltransferase (UGT) superfamily in plants. frontiersin.orgnih.gov UGTs play a crucial role in the glycosylation of a wide array of small molecules, including secondary metabolites like phenylpropanoids, thereby altering their solubility, stability, and biological activity. frontiersin.org The identification of the specific genes encoding these glucosyltransferases is fundamental to understanding and potentially manipulating sinapate metabolism. researchgate.netnih.gov

Researchers have utilized genomic and biochemical approaches to identify and characterize the genetic loci responsible for sinapate glucosyltransferase activity in several plant species. nih.gov A common strategy involves screening recombinant proteins, expressed from candidate UGT genes identified in genomic databases, for their ability to glucosylate sinapic acid in vitro. researchgate.netnih.gov

Findings in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, sinapoylmalate is a major phenylpropanoid, and its biosynthesis depends on the formation of this compound. purdue.edu Extensive research combining genomic sequence information with biochemical screening has led to the identification of several UGT genes that encode enzymes capable of glucosylating sinapic acid. researchgate.netnih.gov

Five specific gene sequences have been identified as encoding enzymes that can glucosylate sinapic acid and related phenylpropanoids. nih.gov One of the key identified genes is UGT84A2 (also known as BRT1). purdue.edulipidmaps.org Genetic mapping and complementation analyses confirmed that BRT1 encodes a glucosyltransferase with activity towards sinapic acid. purdue.edu Mutants deficient in this gene (brt1) show reduced levels of sinapoylmalate. purdue.edu However, the presence of residual sinapoylmalate in these mutants suggests that other, partially redundant glucosyltransferases also contribute to sinapate ester biosynthesis in Arabidopsis. purdue.edu Further studies have pointed to other candidates like UGT84A3 and UGT88A1 as potentially having overlapping functions. purdue.edu

Findings in Brassica napus (Oilseed Rape)

In oilseed rape (Brassica napus), the enzyme UGT84A9 is the primary catalyst for the formation of 1-O-sinapoyl-β-glucose. nih.govresearchgate.net This compound is a precursor to a variety of sinapate esters, including sinapoylcholine (sinapine), a significant anti-nutritive compound in the seeds. nih.gov Consequently, the genes encoding UGT84A9 have been targeted for molecular breeding to develop low-sinapine varieties. nih.gov

The allotetraploid genome of B. napus contains two distinct sequence types of the UGT84A9 gene, designated UGT84A9-1 and UGT84A9-2. nih.gov UGT84A9-1 is the predominantly expressed variant, especially during the seed-filling stage when sinapate ester synthesis is highest. nih.gov Further analysis has revealed that these two types are represented by four distinct genetic loci, originating from the two diploid ancestor genomes (Brassica A- and C-genomes). nih.gov These loci have been mapped to different linkage groups. nih.gov

Findings in Other Species

The identification of genes encoding sinapate glucosyltransferases is not limited to Arabidopsis and Brassica. In black carrots (Daucus carota), the enzyme UDP-glucose:sinapic acid glucosyltransferase (DcUSAGT) has been identified. researchgate.net This enzyme is responsible for transferring a glucose molecule to sinapic acid, forming 1-O-β-sinapoylglucose, which then serves as an acyl donor for the synthesis of other complex compounds. researchgate.net

The table below summarizes the key genetic loci identified as encoding sinapate glucosyltransferases in different plant species.

| Gene/Enzyme Name | Organism | Genetic Locus/Identifier | Key Findings |

| UGT84A2 (BRT1) | Arabidopsis thaliana | At3g21560 | Encodes a protein with sinapic acid:UDP-glucose glucosyltransferase activity; mutants show reduced sinapoylmalate levels. purdue.edulipidmaps.org |

| UGT84A3 | Arabidopsis thaliana | At4g15540 | A candidate for redundant function with UGT84A2 in sinapate ester biosynthesis. purdue.edu |

| UGT88A1 | Arabidopsis thaliana | At3g07010 | Investigated for potential overlapping function in sinapate metabolism. purdue.edu |

| UGT84A9 | Brassica napus (Oilseed Rape) | UGT84A9a (N15), UGT84A9b (N05), UGT84A9c (N11), UGT84A9d (N01) | Catalyzes the formation of 1-O-sinapoyl-β-glucose; four distinct loci exist, with UGT84A9-1 variants being predominantly expressed in seeds. nih.gov |

| DcUSAGT | Daucus carota (Carrot) | DCAR_029082 | Catalyzes the formation of 1-O-β-sinapoylglucose, which acts as an acyl donor. researchgate.net |

Metabolic Pathways and Interconversions of 1 Sinapoyl D Glucose

Role as an Intermediate in Sinapate Ester Metabolism

In plants like Arabidopsis thaliana and other members of the Brassicaceae family, 1-O-sinapoyl-β-D-glucose is the central precursor for the production of major sinapate esters such as sinapoylmalate and sinapoylcholine. oup.comdb-thueringen.denih.gov The synthesis of 1-Sinapoyl-D-glucose itself is catalyzed by the enzyme UDP-glucose:sinapate glucosyltransferase (SGT), which facilitates the transfer of a glucose moiety from UDP-glucose to sinapic acid. plos.orgwikipedia.org This activated form of sinapate is then utilized in subsequent transacylation reactions. d-nb.info

Conversion to Sinapoylmalate via Sinapoylglucose:Malate (B86768) O-sinapoyltransferase (SMT)

The enzyme 1-O-sinapoylglucose:L-malate O-sinapoyltransferase (SMT) (EC 2.3.1.92) is responsible for the synthesis of sinapoylmalate. oup.comuni-halle.de It catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-D-glucose to L-malate. oup.comnih.gov This reaction is a key step in the accumulation of sinapoylmalate in the vacuoles of leaf epidermal cells, where it functions as a UV-B protectant. db-thueringen.deresearchgate.net The SMT enzyme belongs to the serine carboxypeptidase-like (SCPL) protein family. oup.comresearchgate.net While its primary role is the synthesis of sinapoylmalate, SMT from Arabidopsis has been shown to exhibit minor hydrolytic and disproportionation activities, leading to the production of free sinapic acid and 1,2-di-O-sinapoyl-β-glucose, respectively. researchgate.net The SMT gene is part of a cluster of SCPL genes in Arabidopsis. oup.comoup.com

Conversion to Sinapoylcholine via Sinapoylglucose:Choline (B1196258) Sinapoyltransferase (SCT)

In developing seeds, this compound serves as the acyl donor for the synthesis of sinapoylcholine (sinapine), a major phenolic compound found in the embryonic tissues of Brassicaceae seeds. db-thueringen.denih.gov This conversion is catalyzed by the enzyme sinapoylglucose:choline sinapoyltransferase (SCT) (EC 2.3.1.91), also known as sinapine (B1681761) synthase. uniprot.orgnih.govwikipedia.org The reaction involves the transfer of the sinapoyl group from 1-O-sinapoyl-β-D-glucose to choline, releasing D-glucose. wikipedia.org Like SMT, SCT is a member of the serine carboxypeptidase-like (SCPL) protein family. oup.comnih.gov The gene encoding SCT in Arabidopsis has been identified as sng2 (sinapoylglucose accumulator 2). d-nb.inforesearchgate.net

Formation of 1,2-Disinapoylglucose via Sinapoylglucose-Sinapoylglucose O-sinapoyltransferase (SST)

1,2-Disinapoylglucose is formed through a disproportionation reaction where two molecules of 1-sinapoylglucose are converted into one molecule of 1,2-disinapoylglucose and one molecule of glucose. nih.gov This reaction is catalyzed by the enzyme sinapoylglucose:sinapoylglucose O-sinapoyltransferase (SST). nih.govnih.gov In Arabidopsis, the gene At2g23010 has been identified to encode an SST. nih.govoup.com This biosynthetic route is particularly prominent in etiolated seedlings. oup.combioone.org Research has also indicated that SMT can catalyze the formation of 1,2-disinapoylglucose, although this is not its primary function. oup.comresearchgate.net Overexpression of SST in certain Arabidopsis mutants has been shown to increase the accumulation of disinapoyl esters. nih.gov

Involvement in Anthocyanin Acylation

This compound plays a crucial role in the modification of anthocyanins, which are important pigments contributing to flower and fruit color. plos.orgfrontiersin.org

Acyl Donor Role for Anthocyanin Modification

In the final steps of anthocyanin biosynthesis, acylation with phenolic acids like sinapic acid enhances the stability of the anthocyanin molecules. plos.orgfrontiersin.org 1-O-sinapoylglucose acts as an acyl donor in this process, transferring its sinapoyl group to the anthocyanin structure. plos.orguni-halle.de This acylation is a transesterification reaction catalyzed by specific acyltransferases. frontiersin.org For instance, in purple carrots, 1-O-sinapoylglucose is utilized to generate cyanidin (B77932) 3-xylosyl (sinapoylglucosyl) galactoside, a stable acylated anthocyanin. plos.org Similarly, in Arabidopsis, 1-O-sinapoylglucose is essential for the synthesis of sinapoylated anthocyanins. uni-halle.denih.gov

Specific Anthocyanin Acyltransferases Utilizing this compound

A specific class of enzymes, the serine carboxypeptidase-like (SCPL) acyltransferases, utilize 1-O-β-glucose esters like this compound as their activated acyl donors. frontiersin.orgnih.gov In Arabidopsis, the enzyme sinapoyl-Glc:anthocyanin sinapoyltransferase (SAT), encoded by the gene At2g23000, is required for the synthesis of sinapoylated anthocyanins. uni-halle.deoup.com This enzyme facilitates the transfer of the sinapoyl group from 1-sinapoylglucose to the anthocyanin molecule. oup.comfrontiersin.org Another example is the acyl-glucose-dependent anthocyanin 5-O-glucosyltransferase (AA5GT) from carnation (Dianthus caryophyllus), which can use 1-O-sinapoyl-β-D-glucose as a donor to glucosylate cyanidin 3-O-β-D-glucoside. qmul.ac.uk

Interplay with other Hydroxycinnamic Acid Derivatives and Glycosides

This compound occupies a pivotal position within the phenylpropanoid pathway, acting as a high-energy acyl donor for the synthesis of various sinapate esters. nih.govfrontiersin.org Its metabolism is intricately linked with other hydroxycinnamic acid derivatives and their glycosides, reflecting a dynamic interplay that is crucial for plant growth, development, and defense. The biosynthesis and subsequent conversions of this compound are particularly well-documented in members of the Brassicaceae family, such as Arabidopsis thaliana and Raphanus sativus (radish). nih.govresearchgate.net

The journey begins with the phenylpropanoid pathway, which synthesizes a variety of phenolic compounds from the amino acid phenylalanine. frontiersin.orgoup.com Key hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid are synthesized sequentially. The formation of sinapic acid, the direct precursor to this compound, is a critical step catalyzed by enzymes like ferulate-5-hydroxylase (F5H). nih.gov

The synthesis of this compound itself is catalyzed by sinapate:UDP-glucose glucosyltransferase (SGT), which facilitates the esterification of sinapic acid using uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the glucose donor. nih.gov This reaction produces the activated 1-O-β-D-glucosyl ester, which possesses a high free energy of hydrolysis, enabling the sinapoyl moiety to be readily transferred to other acceptor molecules. uoguelph.ca

Once formed, this compound serves as the primary substrate for a family of serine carboxypeptidase-like (SCPL) acyltransferases, which channel the sinapoyl group into distinct metabolic fates. nih.gov

Conversion to Sinapoylmalate: In the leaves and cotyledons of Arabidopsis, this compound is predominantly converted to sinapoylmalate. nih.govnih.gov This reaction is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), which transfers the sinapoyl group from glucose to L-malate. oup.comontosight.ainih.gov Sinapoylmalate accumulates in the vacuole and functions as a soluble UV-B sunscreen, protecting the plant from DNA damage.

Conversion to Sinapoylcholine (Sinapine): In developing seeds, the metabolic flux is directed towards the synthesis of sinapoylcholine, also known as sinapine. frontiersin.orgnih.gov The enzyme sinapoylglucose:choline sinapoyltransferase (SCT) catalyzes the transfer of the sinapoyl group from this compound to choline. oup.com Sinapine is the major storage form of sinapate esters in the seeds of many Brassicaceae species. frontiersin.orguoguelph.ca

Metabolic Recycling during Germination: Upon seed germination, a series of interconversion reactions is initiated. nih.gov Stored sinapoylcholine is hydrolyzed by sinapoylcholine esterase (SCE) to release free sinapic acid and choline. nih.govuoguelph.ca The released sinapic acid is then re-esterified to form this compound, which can then be converted to sinapoylmalate in the developing cotyledons, demonstrating a tightly regulated metabolic recycling system. nih.gov This dynamic interconversion is evident in the changing levels of these esters during early seedling growth. For instance, in light-grown Arabidopsis seedlings, sinapoylcholine levels decrease significantly within the first three days, accompanied by a transient peak in this compound, followed by the accumulation of sinapoylmalate. nih.gov

Formation of Disinapoylglucose: this compound can also undergo a disproportionation reaction where two molecules of this compound react to form 1,2-disinapoylglucose and free glucose. nih.gov This reaction is catalyzed by sinapoylglucose:sinapoylglucose sinapoyltransferase (SST). nih.govhilarispublisher.com

The interplay of this compound with other hydroxycinnamic acid derivatives is central to the chemical diversity of phenylpropanoids in plants. The enzymes that mediate these conversions exhibit specificity for both the acyl donor (this compound) and the various acceptor molecules, ensuring a regulated distribution of sinapate esters throughout the plant's life cycle. frontiersin.orgnih.gov

Key Enzymes in the Interconversion of this compound

| Enzyme | Abbreviation | Substrates | Product(s) | Function |

| Sinapate:UDP-glucose glucosyltransferase | SGT | Sinapic acid, UDP-glucose | This compound | Synthesis of the activated sinapoyl donor. nih.gov |

| Sinapoylglucose:malate sinapoyltransferase | SMT | This compound, L-Malate | Sinapoylmalate, Glucose | Synthesis of the primary leaf sinapate ester for UV protection. ontosight.ainih.gov |

| Sinapoylglucose:choline sinapoyltransferase | SCT | This compound, Choline | Sinapoylcholine (Sinapine), Glucose | Synthesis of the primary seed storage sinapate ester. oup.com |

| Sinapoylcholine esterase | SCE | Sinapoylcholine, H₂O | Sinapic acid, Choline | Hydrolysis of stored sinapine during germination. nih.govuoguelph.ca |

| Sinapoylglucose:sinapoylglucose sinapoyltransferase | SST | This compound (2 molecules) | 1,2-Disinapoylglucose, Glucose | Disproportionation reaction to form disinapoyl esters. nih.govhilarispublisher.com |

Relative Abundance of Sinapate Esters During Seedling Development in Arabidopsis thaliana

| Compound | Developing Seeds | Germinating Seeds (Day 2-3) | Seedling Leaves |

| Sinapoylcholine (Sinapine) | High | Decreasing | Low/Undetectable |

| This compound | Low | Transiently High | Low |

| Sinapoylmalate | Low/Undetectable | Increasing | High |

| This table represents a generalized summary of findings on sinapate ester interconversion during early plant development. nih.gov |

Biological Functions and Physiological Roles in Plants

Contributions to Plant Defense Mechanisms

1-Sinapoyl-D-glucose is an integral component of the plant's chemical defense arsenal. It functions both as a direct protective agent and as a precursor to other defense-related compounds, contributing to a primed state of readiness against biological threats.

Sinapate esters, derived from the this compound intermediate, possess demonstrated antimicrobial and insecticidal properties. ontosight.ai Research indicates that the accumulation of sinapate esters is a key defense strategy. For instance, in Arabidopsis thaliana, increased levels of sinapoyl glucose and its derivative, sinapoyl malate (B86768), enhance the plant's resistance to the necrotrophic fungal pathogen Botrytis cinerea. nih.gov This defense response is often triggered by environmental cues like UV-B radiation, which stimulates the synthesis of these protective compounds. nih.gov

In defense priming, where a plant prepares for a more rapid and robust response to future attacks, this compound acts as a crucial metabolic intermediate. frontiersin.org Following a priming trigger, plants often stimulate the production of sinapic acid and its esters. frontiersin.org While its derivative sinapoyl malate may accumulate to high levels, this compound, as the glycosylated precursor, is also synthesized and then channeled into the production of the final active esters. frontiersin.org This metabolic flow underscores its importance in supplying the building blocks for a sustained chemical defense.

Plants exhibit remarkable metabolic plasticity to adapt to changing and often stressful conditions. This compound is one of the many secondary metabolites whose concentrations are modulated in response to general stress. uoguelph.ca The phenylpropanoid pathway, which produces sinapate esters, is a central hub for generating compounds that help plants cope with both biotic and abiotic challenges. researchgate.net The accumulation of glycosylated compounds like this compound is a common adaptive response, as glycosylation can increase the solubility and facilitate the transport and storage of these molecules within the plant cell, often in the vacuole.

The synthesis of this compound from sinapate is catalyzed by the enzyme sinapate:UDP-glucose glucosyltransferase. uoguelph.ca The expression of genes encoding this enzyme and the subsequent accumulation of this compound are known to increase during specific developmental stages and in response to various stressors, highlighting its role in the plant's overarching strategy for survival and adaptation. uoguelph.ca

Protection against Pathogens and Pests

Role in Abiotic Stress Tolerance

This compound plays a significant role in helping plants withstand a variety of non-biological threats, including damaging UV radiation, nutrient imbalances, extreme temperatures, and high salinity.

One of the most well-documented functions of this compound and its derivatives is the protection against harmful ultraviolet-B (UV-B) radiation. oup.comnih.gov These compounds accumulate in the epidermal layers of leaves and act as a natural "sunscreen," absorbing UV-B photons before they can penetrate deeper into the tissues and cause damage to sensitive cellular components like DNA and the photosynthetic machinery. oup.comnih.gov

The accumulation of this compound in response to UV-B is a highly regulated process. In Arabidopsis, this response is mediated by the UV-B photoreceptor UVR8. researchgate.net Upon activation by UV-B light, UVR8 triggers a signaling cascade that leads to the increased expression of genes involved in the phenylpropanoid pathway, including those required for sinapate ester synthesis. oup.comresearchgate.net Studies have shown that mutants unable to synthesize sinapate esters are hypersensitive to UV-B radiation, confirming the critical protective function of these compounds. oup.com

Table 1: Accumulation of this compound in Arabidopsis thaliana in Response to UV-B Radiation

| Treatment Condition | Genotype | This compound Level (Relative Units) |

| Control (PAR only) | Wild Type (Col-0) | ~25 |

| UV-B + PAR | Wild Type (Col-0) | ~125 |

| Control (PAR only) | uvr8 mutant | ~25 |

| UV-B + PAR | uvr8 mutant | ~25 |

This table is based on data presented in scientific literature, illustrating the significant, UVR8-dependent increase in this compound levels upon exposure to UV-B radiation. researchgate.net

Plants often face multiple environmental stressors simultaneously. The combination of nitrogen deficiency and low temperature (NDLT) has been shown to synergistically induce the accumulation of 1-O-sinapoyl-β-D-glucose in Arabidopsis thaliana. uoguelph.ca Research demonstrated that after seven days of NDLT treatment, the levels of 1-O-sinapoyl-β-D-glucose and a related compound, 1,2-bis-O-sinapoyl-β-glucoside, increased significantly. uoguelph.ca

This accumulation is part of a broader metabolic reconfiguration in response to NDLT, which also includes a marked increase in anthocyanins. uoguelph.ca 1-O-sinapoyl-β-D-glucose serves as a precursor for sinapoylated anthocyanins, suggesting its increased synthesis is linked to the production of these protective pigments. uoguelph.ca These changes are believed to help the plant acclimate and minimize damage from reactive oxygen species that can increase under such stress conditions. oup.com

High soil salinity is a major abiotic stress that impairs plant growth by causing osmotic stress and ion toxicity. nih.gov Plants adapt by making significant metabolic adjustments, including the modulation of phenylpropanoid biosynthesis. frontiersin.orgresearchgate.net Studies have identified 1-O-sinapoyl-β-D-glucose as a metabolite that is upregulated in response to salt stress in multiple plant species.

In the salt-tolerant plant Sesuvium portulacastrum, 1-O-sinapoyl-β-D-glucose, a precursor for sinapoyl malate, was found to be upregulated by salt treatment, indicating its involvement in the plant's tolerance mechanisms. frontiersin.org Similarly, a study on Gliricidia sepium subjected to high salinity stress revealed a significant increase in 1-O-sinapoyl-beta-D-glucose levels, highlighting the role of the phenylpropanoid pathway in adaptation to saline environments. nih.govresearchgate.net

Table 2: Upregulation of 1-O-Sinapoyl-beta-D-glucose in Gliricidia sepium under Salinity Stress

| Compound | Fold Increase (Stressed vs. Control at 55 days) |

| 1-O-Sinapoyl-beta-D-glucose | 3.32x |

Data adapted from metabolomic analysis of Gliricidia sepium leaves, showing the relative increase in compound levels after prolonged exposure to high-salt conditions. nih.govresearchgate.net

Mitigation of Heavy Metal Stress

This compound has been identified as a component of the plant's defense mechanism against heavy metal stress. Research indicates that its accumulation can be part of a broader strategy to enhance the plant's antioxidant capacity in toxic environments. For instance, in a study on Malus pumila Mill. (apple), the application of selenium was found to upregulate the expression of genes involved in the phenylpropanoid pathway, leading to the synthesis of antioxidants including 1-sinapoyl-β-D-glucose. mdpi.comresearchgate.net This increase in antioxidant compounds helps the plant to cope with the oxidative stress induced by heavy metals. mdpi.comresearchgate.net

Further evidence comes from studies on metal hyperaccumulator plants. In a comparison of Noccaea caerulescens and Noccaea praecox from polluted and non-polluted sites, 1-O-sinapoyl-beta-D-glucose was one of the metabolites that showed significant upregulation in the plants from the polluted site. mdpi.com This suggests a direct role of this compound in the response to heavy metal exposure in the natural environment. mdpi.com The phenylpropanoid biosynthesis pathway, which produces this compound, is frequently observed to be up-regulated under metal stress conditions. mdpi.com

Involvement in Stomatal Regulation

This compound is implicated in the complex regulation of stomatal movement, particularly in response to environmental cues like ultraviolet-B (UV-B) radiation. In Arabidopsis thaliana, sinapate esters, including 1-O-sinapoyl-β-D-glucose, play a role in mediating UV-B-induced stomatal closure. researchgate.net The conversion of 1-O-sinapoyl-β-D-glucose to sinapoylmalate is a key step in this process. researchgate.netresearchgate.net Mutants such as sng1 (sinapoylglucose accumulator 1), which are deficient in this conversion and thus accumulate 1-O-sinapoyl-β-D-glucose, exhibit smaller stomatal apertures under both normal and UV-B conditions. researchgate.netnih.gov This suggests that while this compound is involved, its metabolic flux towards sinapoylmalate is crucial for the normal stomatal response to UV-B. researchgate.net It is hypothesized that sinapoylglucose or other sinapate esters may promote UV-B-induced malate accumulation and subsequent stomatal closure. researchgate.net

Accumulation and Distribution in Plant Tissues and Species

Occurrence in Seeds (e.g., Brassica napus)

1-O-sinapoyl-beta-D-glucose is a significant phenolic compound found in the seeds of Brassica napus (oilseed rape). researchgate.netcambridge.org It co-occurs with other major sinapate esters like sinapine (B1681761) (sinapoylcholine) and sinapic acid. researchgate.netcambridge.org In the metabolic pathway of sinapate esters within brassicaceous plants, 1-O-sinapoyl-D-glucose acts as a crucial intermediate. nih.govfrontiersin.orgoup.com During seed development, it serves as the acyl donor for the synthesis of sinapine. frontiersin.orgresearchgate.net Conversely, during germination, sinapine is hydrolyzed, and the released sinapate is re-routed via 1-O-sinapoyl-D-glucose to produce other esters, such as sinapoylmalate, in the growing seedling. oup.comresearchgate.net The suppression of the gene for sinapate glucosyltransferase (BnSGT1), the enzyme that produces 1-O-sinapoyl-D-glucose, leads to a marked decrease or complete disappearance of all other sinapate esters in B. napus seeds, highlighting its central role. nih.gov

| Compound | Role in Brassica napus Seeds | Key References |

| 1-O-Sinapoyl-beta-D-glucose | Major phenolic compound; key intermediate in sinapate ester metabolism. | researchgate.netcambridge.orgnih.gov |

| Sinapine | Predominant sinapate ester; accumulates during seed development. | researchgate.netoup.com |

| Sinapic Acid | Precursor and breakdown product of sinapate esters. | researchgate.netcambridge.org |

Presence in Vegetative Tissues (e.g., Arabidopsis thaliana leaves, Raphanus sativus cotyledons)

In the vegetative tissues of Arabidopsis thaliana, 1-O-sinapoyl-D-glucose is typically present as a transient intermediate. uni-halle.denih.gov Its primary role in leaves is to serve as the precursor for sinapoylmalate, a major soluble phenylpropanoid that accumulates in the leaf epidermis and functions as a UV-B sunscreen. nih.govresearchgate.netuni-halle.de The enzyme sinapoylglucose:L-malate O-sinapoyltransferase (SMT) catalyzes this conversion. uni-halle.deqmul.ac.uk In sng1 mutants of Arabidopsis, which lack functional SMT, 1-O-sinapoyl-D-glucose accumulates to high levels in the leaves instead of sinapoylmalate. nih.govd-nb.info

The metabolism of this compound has been extensively studied in the cotyledons of red radish (Raphanus sativus). Here, it is also an intermediate in the conversion of sinapine (transported from the seed) to sinapoylmalate during seedling development. nih.govresearchgate.net Protein extracts from radish cotyledons have been shown to catalyze the formation of sinapoyl-L-malate using 1-sinapoylglucose as the specific acyl donor. nih.govebi.ac.ukebi.ac.uk The activity of the enzyme responsible, 1-sinapoylglucose: L-malate sinapoyltransferase (SMT), is developmentally regulated, reaching its maximum level in 10-14-day-old seedlings. nih.gov

Varietal and Cultivar-Specific Differences (e.g., wheat, rapeseed)

The concentration of this compound can vary significantly between different varieties and cultivars of the same species, and can be influenced by environmental conditions.

Wheat (Triticum aestivum)

Studies have shown distinct profiles of phenolic compounds, including 1-O-sinapoyl-D-glucose, in wheat lines with different grain colors. In one study comparing white, purple, and blue wheat grains, the levels of 1-O-sinapoyl-D-glucose were found to be higher in the white-grained wheat. frontiersin.org Furthermore, its abundance can be affected by abiotic stress. For example, under drought stress conditions simulated by PEG-6000, the levels of 1-O-Sinapoyl-β-D-glucose were found to increase significantly in the shoots of wheat seedlings under low phosphorus conditions, suggesting a role in the plant's stress response. plos.org Conversely, another study on drought stress in ten bread wheat genotypes reported that 1-O-sinapoyl-β-D-glucose was down-regulated in drought-stressed plants. researchgate.net

Rapeseed (Brassica napus)

In Brassica napus, both genetic and environmental factors influence the metabolome, including the content of 1-O-sinapoyl-beta-D-glucose in seeds. A multi-site study revealed that the accumulation of this compound was significantly higher in seeds grown in the Meurthe-et-Moselle region of France compared to the Loiret region, a trend that was consistent across all tested varieties. researchgate.netcambridge.org This indicates a strong environmental influence on the biosynthesis or accumulation of this compound. cambridge.org Additionally, studies on different rapeseed cultivars, such as the local Jeju cultivar and the 'Sunmang' cultivar, have shown variations in the content of various phenolic compounds, although sinapine is often the most abundant. scirp.orgscirp.org Research into different colored rapeseed petals also identified 1-O-sinapoyl-β-d-glucose as a petal-specific compound that may contribute to color variation. nih.gov

| Species | Cultivar/Condition | Observation on this compound | Key References |

| Wheat | White-grained vs. Purple/Blue | Higher levels in white-grained wheat. | frontiersin.org |

| Wheat | Drought Stress (PEG-6000) | Increased levels in shoots under low phosphorus. | plos.org |

| Wheat | Drought Stress | Down-regulated in some genotypes. | researchgate.net |

| Rapeseed | Regional Variation (France) | Higher accumulation in Meurthe-et-Moselle vs. Loiret. | cambridge.org |

| Rapeseed | Petal Color Variation | Identified as a petal-specific compound. | nih.gov |

Developmental Regulation of this compound Levels

The biosynthesis and accumulation of this compound and its derivatives are tightly regulated throughout the plant life cycle, particularly in members of the Brassicaceae family like Arabidopsis and rapeseed. nih.govnih.gov The levels of this compound are determined by the coordinated expression of genes encoding biosynthetic enzymes.

Changes during Seed Development and Germination

The compound this compound is a pivotal, energy-rich intermediate in the metabolism of sinapate esters within brassicaceous plants. d-nb.info Its concentration and role are subject to significant changes during the phases of seed development and germination. db-thueringen.de

During the development of seeds, 1-sinapoylglucose is synthesized by the enzyme UDP-Glc:sinapate glucosyltransferase (SGT). oup.comresearchgate.net It then serves as the direct precursor for the synthesis of sinapine (O-sinapoylcholine), which is the primary phenolic compound that accumulates in the seeds of many Brassica species, such as oilseed rape (Brassica napus). oup.comresearchgate.net The conversion of 1-sinapoylglucose to sinapine is catalyzed by the enzyme sinapoylglucose:choline (B1196258) sinapoyltransferase (SCT). d-nb.infooup.comresearchgate.net The biosynthesis of these sinapic acid esters is a developmentally regulated process. nih.gov

Upon germination, the metabolic pathway is effectively reversed and rerouted. The stored sinapine is hydrolyzed by a sinapine esterase (SCE), which releases sinapate and choline. oup.comresearchgate.net This liberated sinapate is then re-conjugated to glucose, once again forming 1-sinapoylglucose. oup.comresearchgate.net However, instead of being used to synthesize sinapine, this newly formed 1-sinapoylglucose in the seedling becomes the substrate for a different enzyme: sinapoylglucose:L-malate sinapoyltransferase (SMT). oup.comresearchgate.net This enzyme facilitates the transfer of the sinapoyl group to malate, forming sinapoylmalate, a key phenolic compound found in the vegetative tissues of the growing seedling. oup.comresearchgate.net This metabolic shift highlights the role of 1-sinapoylglucose as a central branching point, channeling the sinapoyl moiety from a storage form in the seed (sinapine) to a functional form in the seedling (sinapoylmalate). oup.com

Research on Brassica oleracea (Portuguese cabbage) sprouts has quantified the dynamic changes of 1-sinapoylglucose during germination. A significant depletion of the compound is observed as germination progresses, with a particularly sharp decrease between the second and sixth day. scispace.com This suggests rapid turnover and utilization of the compound to produce other necessary metabolites for the growing seedling.

Table 1: Concentration of 1-Sinapoylglucose in Brassica oleracea Sprouts During Germination Data extracted from a study on changes in antioxidant compounds during the sprouting of Brassica oleracea L. var. costata DC. scispace.com

Furthermore, studies on Schismus arabicus suggest that environmental factors during germination can influence the levels of 1-O-sinapoyl-β-D-glucose. Its accumulation during summer germination has been correlated with a lower tolerance of the seed to dehydration, indicating a potential regulatory role in stress responses. d-nb.info

Dynamics during Plant Growth Stages

The role of 1-sinapoylglucose as a key metabolic intermediate continues throughout the various growth stages of the plant, particularly during early seedling development. Its presence and conversion are tightly regulated as the plant matures. db-thueringen.de

In young seedlings, 1-sinapoylglucose is the crucial acyl donor for the synthesis of sinapoylmalate, which accumulates in vegetative tissues like cotyledons and leaves. researchgate.netnih.gov The enzyme responsible for this conversion, 1-sinapoylglucose: L-malate sinapoyltransferase (SMT), shows activity that is correlated with seedling development. nih.gov For instance, in the cotyledons of red radish (Raphanus sativus), the activity of this enzyme, and thus the transacylation of 1-sinapoylglucose to sinapoylmalate, increases significantly during seedling growth, reaching its peak in 10- to 14-day-old seedlings. nih.gov This demonstrates a dynamic regulation of the pathway in which 1-sinapoylglucose is a substrate during early plant growth.

The levels of 1-sinapoylglucose itself fluctuate during these early stages. As observed in Brassica oleracea sprouts, the concentration of 1-sinapoylglucose generally decreases as the seedling ages from 2 to 12 days, reflecting its active conversion into other compounds like sinapoylmalate. scispace.com

Table 2: Changes in 1-Sinapoylglucose Isomer Concentration in Brassica oleracea Sprouts Data extracted from a study on changes in antioxidant compounds during the sprouting of Brassica oleracea L. var. costata DC. scispace.com

Studies in Arabidopsis thaliana have further confirmed that the biosynthesis of sinapate esters is developmentally regulated throughout seedling growth. nih.gov For example, after 20 days of growth, seedlings treated with sinapic acid showed a two to three-fold increase in the levels of both sinapoylglucose and sinapoylmalate, indicating that the pathway remains active and responsive. nih.gov The compound's role is not limited to normal development; its levels can also change in response to biotic stress. In Longya lily (Lilium brownii), 1-O-sinapoyl-β-D-glucose was identified as an upregulated metabolite in plants suffering from bulb rot, suggesting its involvement in plant defense responses. frontiersin.org

Table 3: Compound Names Mentioned in the Article

Genetic Regulation and Molecular Biology of 1 Sinapoyl D Glucose Metabolism

Gene Expression Profiling of Enzymes Involved in its Biosynthesis and Metabolism

The synthesis of 1-sinapoyl-D-glucose is catalyzed by the enzyme UDP-glucose:sinapate glucosyltransferase, which transfers a glucose moiety from UDP-glucose to sinapic acid. nucleos.com The primary enzyme responsible for this reaction in Arabidopsis thaliana is encoded by the UGT84A2 gene. uoguelph.ca The expression of this gene, along with others in the phenylpropanoid pathway, is a critical control point for the accumulation of this compound and its derivatives.

The accumulation of sinapate esters, including this compound, is significantly influenced by environmental conditions. uoguelph.ca Studies in Arabidopsis thaliana have demonstrated that exposure to abiotic stressors such as nitrogen deficiency, low temperatures, and ultraviolet (UV) radiation leads to changes in the levels of these compounds. uoguelph.canih.gov For instance, subjecting plants to a combination of nitrogen deficiency and low temperature (10°C) synergistically enhances the accumulation of sinapate glycoside conjugates. uoguelph.ca Similarly, UV-B radiation induces the synthesis of sinapate esters, which serve a photoprotective function by acting as "sunscreen" compounds. nih.gov This induction is mediated by photoreceptors like UV RESISTANCE LOCUS 8 (UVR8), phytochromes, and cryptochromes, which converge on the upregulation of key biosynthetic genes. nih.gov

Nutrient availability, particularly nitrogen, is a key regulator of phenylpropanoid metabolism. The gene encoding the primary enzyme for this compound synthesis, UGT84A2, is notably upregulated in Arabidopsis seedlings under conditions of nutrient deficiency. uoguelph.caresearchgate.net This upregulation is part of a broader response to stress that enhances the production of various secondary metabolites. The increased expression of UGT84A2 under these conditions suggests a strategic diversion of resources towards the synthesis of protective compounds like sinapate esters when growth is limited by nutrient availability. uoguelph.caoup.com Furthermore, UGT84A2 expression is often co-regulated with genes involved in anthocyanin biosynthesis, indicating a coordinated transcriptional control over different branches of the phenylpropanoid pathway in response to stress. uoguelph.ca

Transcriptional Regulation under Environmental Stimuli

Transcription Factors and Regulatory Networks

The expression of genes involved in the this compound pathway is controlled by complex regulatory networks orchestrated by transcription factors. These proteins bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription in response to various signals.

Several transcription factors from the R2R3-MYB and bHLH families are known to regulate the phenylpropanoid pathway. For example, the transcription factor ELONGATED HYPOCOTYL 5 (HY5) and its homolog HYH act downstream of light photoreceptors to induce FAH1 expression, leading to sinapate ester accumulation for photoprotection. nih.gov

Other MYB transcription factors, such as PRODUCTION OF ANTHOCYANIN PIGMENT 1 (PAP1) and PAP2, are induced by nutrient depletion and light, subsequently upregulating a suite of flavonoid and anthocyanin biosynthesis genes. oup.com While their primary role is linked to flavonoids, their co-expression with genes like UGT84A2 under stress conditions points to a broader regulatory control over the phenylpropanoid pathway. uoguelph.caoup.com For instance, the transcription factor MYB112, which is induced by high light and salinity stress, has been shown to upregulate UGT84A2 expression, further linking stress responses to the synthesis of sinapate esters. oup.com These transcription factors form a regulatory web that ensures a coordinated response of the plant's secondary metabolism to environmental cues, balancing growth with defense and protection.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-bis-O-sinapoyl-β-glucoside |

| This compound |

| 5-hydroxyferulic acid |

| Anthocyanin |

| Coniferaldehyde |

| Coumaroyl glucose |

| Ferulic acid |

| Feruloylglucose |

| Feruloylmalate |

| Flavonol glycosides |

| Kaempferol (B1673270) |

| p-coumaraldehyde |

| Sinapaldehyde (B192390) |

| Sinapic acid |

| Sinapoyl malate (B86768) |

| Sinapoylcholine |

Omics Based Research of 1 Sinapoyl D Glucose

Comparative Metabolomics Approaches

Metabolomics, the large-scale study of small molecules, provides a direct snapshot of the physiological state of an organism. Comparative metabolomics has been particularly useful in profiling 1-Sinapoyl-D-glucose across different conditions and plant varieties.

Plants modify their metabolic profiles, including the levels of this compound, to cope with environmental challenges. Studies have shown that the accumulation of this compound is often altered in response to both biotic and abiotic stressors, suggesting its involvement in plant defense and adaptation mechanisms. researchgate.netcambridge.org

Under abiotic stress conditions such as salinity, the concentration of this compound has been observed to increase. In the halophyte Sesuvium portulacastrum, phenolic acid metabolites, including 1-O-Sinapoyl-β-D-glucose, were upregulated in response to salt stress. frontiersin.org Similarly, in the leguminous tree Gliricidia sepium, untargeted metabolomics revealed a significant 3.32-fold increase in 1-O-Sinapoyl-beta-D-glucose in salt-stressed plants compared to control plants. embrapa.br In maize seedlings, potassium deficiency, another abiotic stressor, also affects its levels, with one study showing significantly lower abundance of 1-O-Sinapoyl-D-glucose under low potassium combined with NAA treatment in the D937 maize variety. mdpi.com Furthermore, selenium application, which can modulate plant stress responses, has been shown to promote the synthesis of antioxidants like 1-Sinapoyl-β-D-glucose in Malus pumila and enrich it within the phenylpropanoid pathway in certain maize varieties. frontiersin.orgresearchgate.net

In response to biotic stress, such as fungal pathogens, this compound also plays a role. An integrated transcriptomic and metabolomic analysis of Lilium brownii suffering from bulb rot disease identified 1-O-sinapoyl-β-D-glucose as an upregulated differentially accumulated metabolite, indicating its potential function in the plant's defense against the disease. nih.gov

| Plant Species | Stress Type | Observed Change in this compound | Reference |

|---|---|---|---|

| Sesuvium portulacastrum | Salt Stress (Abiotic) | Upregulated | frontiersin.org |

| Gliricidia sepium | Salt Stress (Abiotic) | Increased (3.32-fold) | embrapa.br |

| Lilium brownii | Bulb Rot Disease (Biotic) | Upregulated | nih.gov |

| Maize (Zea mays L.) | Selenium Treatment (Abiotic) | Enriched in Phenylpropanoid Pathway | frontiersin.org |

| Apple (Malus pumila) | Selenium Treatment (Abiotic) | Synthesis Promoted | researchgate.net |

Metabolite profiles, including the abundance of this compound, can vary significantly among different cultivars or varieties of the same species, reflecting their genetic diversity. These differences can be used to identify metabolic markers for specific traits.

In a study of five wheat cultivars, 1-O-sinapoyl-β-D-glucose was identified as a discriminating metabolite, showing a positive correlation with the 'Gariep' cultivar and a negative correlation with the 'Koonap' cultivar. nih.gov This suggests its potential as a marker for cultivar-specific characteristics. nih.gov Similarly, a comparative analysis of four Coffea arabica varieties differing in fruit color found that the abundance of 1-O-sinapoyl-D-glucose was higher in the yellow-fruited variety than in the red-fruited one. mdpi.com

Environmental conditions can also interact with genetic factors to influence metabolite levels. In Brassica napus seeds from different varieties and geographical regions, 1-O-sinapoyl-beta-D-glucose was consistently more expressed in one region (Meurthe-et-Moselle) compared to another (Loiret) across all tested varieties, highlighting a strong environmental impact on its accumulation. cambridge.orgresearchgate.net In Polygonatum cyrtonema, a traditional medicinal plant, 1-O-Sinapoyl-D-glucose was identified as one of the key metabolite markers that could distinguish rhizomes from two different geographical origins, Qingyuan and Xiushui counties. nih.gov

| Plant Species | Comparison | Finding | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum) | 'Gariep' vs. 'Koonap' cultivars | Higher correlation in 'Gariep' | nih.gov |

| Coffee (Coffea arabica L.) | Yellow Fruit vs. Red Fruit varieties | Higher abundance in Yellow Fruit variety | mdpi.com |

| Rapeseed (Brassica napus) | Different French regions | Higher expression in Meurthe-et-Moselle region | cambridge.orgresearchgate.net |

| Polygonatum cyrtonema | Qingyuan vs. Xiushui county origins | Identified as a regional metabolite marker | nih.gov |

Profiling in Response to Biotic and Abiotic Stress

Integrated Transcriptomic and Metabolomic Analyses

Combining transcriptomics (the study of gene expression) with metabolomics allows for a more comprehensive understanding of how metabolic pathways are regulated. This integrated approach can reveal direct links between gene activity and the accumulation of specific compounds like this compound. nih.gov

Integrated analyses have been crucial in mapping the regulatory networks that control the flux through metabolic pathways involving this compound. By correlating gene expression data with metabolite abundance, researchers can identify key regulatory genes and transcription factors.

In Larix kaempferi, a significant positive correlation was established between the accumulation of 1-O-sinapoyl-D-glucose and the expression of the gene Lk17760, which encodes a caffeoyl-CoA O-methyltransferase (CcoAOMT). frontiersin.org This study also predicted that transcription factors from the ERF, MYB, and C2C2-dof families may regulate structural genes in the pathway. frontiersin.org Conversely, a study on pepper (Capsicum annuum) fruit development found a strong negative correlation (r = -0.88) between the accumulation of 1-O-sinapoyl-D-glucose and a scopoletin (B1681571) GTase enzyme. mdpi.com In Lilium brownii, the expression of cinnamate (B1238496) 4-Hydroxylase (CYP73A) was found to be negatively correlated with the accumulation of 1-O-sinapoyl-β-D-glucose during bulb rot infection. nih.gov Functional assays in Polygonatum cyrtonema demonstrated that the expression of specific O-methyltransferase genes (PcOMT10/11/12/13) directly impacted the metabolic flux and accumulation of 1-O-Sinapoyl-D-glucose. nih.gov

This compound is a central intermediate in the phenylpropanoid pathway, which also serves as the precursor for flavonoid biosynthesis. mdpi.com Integrated omics studies have solidified the link between its accumulation and the expression of key genes in these interconnected pathways.

In maize, selenium treatment led to the enrichment of 1-O-sinapoyl-beta-D-glucose and L-phenylalanine in the phenylpropanoid biosynthesis pathway, which was correlated with the upregulation of two Phenylalanine Ammonia-Lyase (PAL) genes. frontiersin.org An analysis of maize seedlings under potassium deficiency also mapped 1-O-Sinapoyl-D-glucose within the phenylpropanoid biosynthesis pathway, linking its differential accumulation in tolerant versus sensitive genotypes to the expression patterns of 46 differentially expressed genes within the pathway. mdpi.com Studies in Larix kaempferi have shown that differentially expressed genes and differentially accumulated metabolites, including 1-O-sinapoyl-D-glucose, are significantly enriched in both the phenylpropanoid and flavonoid biosynthesis pathways. frontiersin.org Specifically, the accumulation of 1-O-sinapoyl-D-glucose was positively correlated with the expression of a Caffeoyl-CoA O-methyltransferase (CcoAOMT) gene, a key enzyme in phenylpropanoid metabolism. frontiersin.org

Elucidating Regulatory Networks in Metabolic Pathways

Proteomic Studies of Enzymes Involved in this compound Metabolism

Proteomics focuses on the large-scale study of proteins, including enzymes that catalyze metabolic reactions. Research has identified and characterized several key enzymes responsible for the synthesis and subsequent conversion of this compound.

The synthesis of this compound from sinapic acid and UDP-glucose is catalyzed by a sinapate glucosyltransferase (SGT). In Arabidopsis thaliana, the enzyme UDP-glycosyltransferase 84A2 (UGT84A2) has been identified as the major SGT activity responsible for this reaction. uniprot.org

Once formed, this compound serves as a sinapoyl group donor for other reactions. A key enzyme in this process was characterized in red radish (Raphanus sativus), named 1-sinapoylglucose: L-malate sinapoyltransferase (SMT). nih.gov This enzyme catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-D-glucose to L-malate, forming sinapoyl-L-malate. The activity of this enzyme was shown to correlate with the in vivo transacylation kinetics during seedling development. nih.gov Another enzyme, sinapoylglucose:choline (B1196258) sinapoyltransferase, utilizes 1-sinapoylglucose to produce sinapine (B1681761), a major secondary metabolite in the seeds of Brassicaceae family members. nih.govdb-thueringen.de

| Enzyme Name | Abbreviation | Function | Source Organism | Reference |

|---|---|---|---|---|

| UDP-glycosyltransferase 84A2 (Sinapate glucosyltransferase) | UGT84A2 (SGT) | Synthesizes this compound from sinapate | Arabidopsis thaliana | uniprot.org |

| 1-sinapoylglucose: L-malate sinapoyltransferase | SMT | Transfers sinapoyl group from this compound to L-malate | Raphanus sativus (Red Radish) | nih.gov |

| Sinapoylglucose:choline sinapoyltransferase | SCT | Transfers sinapoyl group from this compound to choline (forms sinapine) | Brassicaceae | nih.govdb-thueringen.de |

Biotechnological Applications and Metabolic Engineering

Strategies for Modifying 1-Sinapoyl-D-glucose Content in Crops

The modification of this compound levels is a key target in the broader goal of altering sinapate ester content in crops, particularly in the Brassicaceae family.

Genetic and molecular techniques have been successfully employed to reduce the accumulation of these undesirable compounds. A primary strategy involves the seed-specific silencing of genes that are crucial for the final steps of sinapate ester biosynthesis. academie-sciences.fr Key enzymes targeted include UDP-glucose:sinapate glucosyltransferase (SGT), which synthesizes this compound, and 1-O-sinapoyl-β-glucose:choline (B1196258) sinapoyltransferase (SCT), which converts this compound into sinapine (B1681761). oup.comacademie-sciences.fr

Conversely, expressing an enzyme that hydrolyzes sinapine, such as sinapine esterase (BnSCE3), in developing seeds offers another route. oup.com This strategy effectively reduces sinapine by converting it back to sinapate, which is then routed into other metabolic pathways. oup.com

**Table 1: Genetic Strategies for Reducing Sinapate Ester Content in *Brassica napus***

| Strategy | Target Gene/Protein | Method | Effect on Sinapate Esters | Reference |

|---|---|---|---|---|

| Gene Silencing | BnSGT1 (UDP-glucose:sinapate glucosyltransferase) | dsRNAi | Up to 76% reduction in total sinapate esters. researchgate.net | researchgate.net |

| Gene Silencing | SCT (sinapoyl-glucose:choline sinapoyltransferase) | Gene Silencing | 60-70% reduction in total sinapate ester content. academie-sciences.fr | academie-sciences.fr |

| Regulatory Gene Suppression | DET1 (DE-ETIOLATED1) | RNAi | Reduced levels of 1,2-di-O-sinapoylglucose and other sinapate esters. acs.org | acs.org |

| Enzyme Overexpression | BnSCE3 (Sinapine Esterase) | Overexpression | Hydrolyzes sinapine, lowering its accumulation in seeds. oup.com | oup.com |

The phenylpropanoid pathway, which produces precursors for a vast array of secondary metabolites including lignin (B12514952), flavonoids, and sinapate esters, can be metabolically engineered to redirect its flow. uni-muenchen.denih.gov Since this compound is a product of this pathway, diverting the metabolic flux can either decrease its production in favor of other compounds or potentially increase it. uni-muenchen.deresearchgate.net

One successful example of diverting flux away from sinapate esters involves the expression of a bacterial enzyme, phenolic acid decarboxylase (PAD), in Camelina sativa. nih.gov This enzyme redirects the phenylpropanoid pathway from sinapine biosynthesis towards the production of 4-vinyl phenols, which have industrial applications. nih.gov This approach resulted in a dramatic ~95% reduction in sinapine content and the accumulation of 4-vinyl derivatives instead, without negatively impacting seed yield. nih.gov Similarly, expressing the bacterial enoyl-CoA hydratase/lyase (HCHL) gene in tobacco rerouted the pathway from its normal products towards the accumulation of vanillic acid and 4-hydroxybenzoic acid derivatives. nih.gov

These strategies demonstrate that by introducing novel enzymatic activities, it is possible to fundamentally alter the metabolic landscape of a plant, reducing unwanted compounds like sinapine by diverting its precursor, this compound, into alternative, potentially valuable products. nih.govnih.gov

Table 2: Examples of Phenylpropanoid Pathway Diversion

| Strategy | Enzyme Introduced | Host Plant | Original Product Reduced | New Product Accumulated | Reference |

|---|---|---|---|---|---|

| Diversion to 4-vinyl phenols | Phenolic Acid Decarboxylase (PAD) | Camelina sativa | Sinapine | 4-vinyl phenol (B47542) glycosides, 4-vinyl guaiacol, Canolol | nih.gov |

| Diversion to hydroxybenzaldehydes | Enoyl-CoA Hydratase/Lyase (HCHL) | Tobacco | Principal phenolics (e.g., sinapate esters) | Glucosides of vanillic acid and 4-hydroxybenzoic acid | nih.gov |

Altering Sinapate Ester Accumulation for Nutritional Improvement (e.g., low-sinapine B. napus)

Potential for Enhanced Plant Resilience through Metabolic Engineering

Metabolic engineering of the phenylpropanoid pathway, including the modulation of this compound, holds potential for enhancing plant resilience to various environmental stresses. mdpi.comoup.com Phenylpropanoids are known to play crucial roles in plant defense against pathogens and protection from abiotic stressors like UV radiation. nih.govmdpi.com

Studies have shown a correlation between the accumulation of certain sinapate esters and stress tolerance. For example, research on tea plants (Camellia sinensis) revealed that the application of tea polyphenols promoted drought resistance in the roots, which was associated with an increased accumulation of metabolites including 1-O-sinapoyl-D-glucose. oup.com This suggests a role for these compounds in the plant's response to water deficit.

In another study, the application of selenium to Malus pumila (apple) was found to upregulate genes in the phenylpropanoid pathway, leading to the synthesis of antioxidants such as 1-sinapoyl-β-D-glucose, which helped augment the plant's capacity to handle heavy metal stress. mdpi.com Furthermore, the overexpression of the transcription factor OsMyb4 from rice in the model plant Arabidopsis enhanced drought tolerance by increasing the accumulation of compatible solutes, which included sinapoyl malate (B86768), a direct derivative of this compound. usp.br These findings indicate that engineering the pathway to increase the accumulation of specific sinapate esters could be a viable strategy for developing crops with enhanced tolerance to abiotic stresses. mdpi.comoup.comusp.br

Analytical Methodologies in 1 Sinapoyl D Glucose Research

Extraction and Sample Preparation Techniques for Plant Metabolites

The initial and critical step in the analysis of 1-Sinapoyl-D-glucose from plant sources is its efficient extraction. The choice of solvent and method is paramount for maximizing yield and preserving the integrity of the compound.

Commonly, a reflux with 50% ethanol/water is utilized to extract phenolic compounds, including this compound, from plant material like the seeds of Lepidium apetalum. mdpi.com After extraction, the solvent is typically evaporated under reduced pressure to yield a crude extract. mdpi.com For sample preparation prior to analysis, plant materials are often freeze-dried and ground into a fine powder. nih.gov Solvents such as 70% methanol (B129727) are then used to dissolve the lyophilized powder, followed by vortexing and centrifugation to separate the supernatant containing the target analyte. nih.gov In some studies, plant samples are dried at room temperature and then in an oven, ground, and extracted with various solvents like 80% ethanol, 80% methanol, or 80% acetone (B3395972) to optimize the extraction of phenolic compounds. mdpi.com

Chromatographic Separation Methods

Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted metabolites. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC-DAD)

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a widely used method for the determination of sinapic acid derivatives, including this compound, in plant extracts. researchgate.netnih.gov This technique allows for the monitoring of the elution at multiple wavelengths, which aids in the identification of compounds based on their UV-Vis spectral characteristics. For instance, in the analysis of canola extracts, chromatograms are often monitored at 330 nm for the quantification of sinapic acid derivatives. researchgate.netnih.gov The identification of 1-O-sinapoyl-β-D-glucose has been reported in broccoli sprouts and Chilean Peumo using HPLC-DAD. researchgate.netnih.gov In some instances, after acid hydrolysis of a parent compound, the resulting D-glucose can be identified by its retention time using chiral detection in HPLC analysis. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and greater sensitivity. UHPLC systems are often coupled with mass spectrometry for enhanced analytical power. For example, the analysis of phenolic compounds in Chinese kale has been performed using UHPLC, which identified 1-O-sinapoyl-β-D-glucose among other metabolites. mdpi.com Similarly, a UHPLC system coupled to a quadrupole time-of-flight mass spectrometer (UPLC-qTOF-MS/MS) has been used to profile phenolic compounds in Fagonia arabica, where 1-O-sinapoyl-β-D-glucose was identified based on its retention time and mass spectral data. researchgate.net

Spectrometric Identification and Quantification

Spectrometric methods, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are pivotal for the unambiguous identification and accurate quantification of this compound.

Mass Spectrometry (LC-MS, ESI-MS, QTOF-MS, MS/MS fragmentation)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. Electrospray ionization (ESI) is a common ionization source used for this purpose. In negative ion mode ESI-MS, 1-O-sinapoyl-beta-D-glucose is characterized by a [M-H]⁻ ion at an m/z of approximately 385.11. researchgate.net Its fragmentation pattern in MS/MS often shows a product ion at m/z 223.06, which corresponds to the sinapic acid moiety. researchgate.net In positive ion mode, it can be detected as the [M+H]⁺ adduct at m/z 387.12911. nih.gov

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), provides accurate mass measurements, facilitating the determination of the elemental composition of the molecule. mdpi.comnih.gov For instance, the molecular formula of a sinapoyl acylated flavonoid glycoside was established using negative-ion HRESI-TOF-MS. mdpi.com LC-ESI-QTOF-MS has been used to obtain MS2 spectra of 1-O-sinapoyl-beta-D-glucose, showing a precursor ion [M+H]⁺ at m/z 387.12911. nih.gov

The table below summarizes key mass spectrometric data for this compound and a related compound.

| Compound Name | Precursor Ion (m/z) | Ionization Mode | Key Fragment Ions (m/z) | Instrument |

| 1-O-Sinapoyl-beta-D-glucose | 385.1139 | Negative (ESI) | 223.0606 | Not specified |

| 1-O-Sinapoyl-beta-D-glucose | 387.12911 | Positive (ESI) | 225.0459, 207.0389, 175.0164, 121.0496, 105.0568 | UPLC Q-Tof Premier, Waters |

| 1,2-di-O-sinapoyl-beta-D-glucose | 591.213 | Negative (ESI) | 367.127232, 223.063134 | Bruker micrOTOF-Q |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR). In the context of this compound research, ¹H-NMR has been used for quantitative purposes. For example, the peak intensity of the signal for 1-O-sinapoyl-β-d-glucose at δ 7.02 has been used for its quantification in Arabidopsis plants, relative to an internal standard. researchgate.net Furthermore, 1D and 2D NMR experiments are crucial for the complete structural characterization of complex molecules containing a sinapoyl moiety, as demonstrated in the identification of a kaempferol (B1673270) glycoside with a sinapoyl group. acs.org

Chemometric and Statistical Analysis in Metabolomics

Chemometric and statistical analyses are indispensable tools in metabolomics research, providing the means to interpret large and complex datasets generated by analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. d-nb.info In studies involving this compound and other phenylpropanoids, these methods are crucial for discerning meaningful patterns from intricate metabolic profiles. nih.gov The high dimensionality of metabolomics data, which can include thousands of metabolic features, necessitates the use of multivariate statistical analysis to identify changes in metabolite concentrations, including this compound, that are correlated with specific biological states, genetic modifications, or environmental stimuli. oup.commdpi.com

Commonly employed techniques include unsupervised methods like Principal Component Analysis (PCA) and supervised methods such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA). d-nb.info PCA is utilized for an initial exploratory overview, reducing data dimensionality and revealing natural clustering, trends, or outliers within samples. mdpi.commdpi.com Supervised methods like PLS-DA and OPLS-DA are then used to sharpen the focus, maximizing the separation between predefined sample groups and identifying the specific metabolites—known as discriminating features or biomarkers—that are most responsible for the observed differentiation. d-nb.infomdpi.com

Research Findings

Chemometric analyses have been instrumental in elucidating the role of this compound in various biological contexts. By applying these statistical methods, researchers can pinpoint its significance as a biomarker in response to biotic and abiotic stresses, genetic differences, and environmental factors.

In a study on Arabidopsis thaliana, untargeted metabolomics combined with OPLS-DA modeling was used to analyze the plant's response to lipopolysaccharides (LPS). mdpi.com The analysis revealed a clear separation between control and LPS-treated groups, with 1-O-sinapoyl-beta-D-glucose being identified as a key discriminating feature, showing significant changes in its accumulation over time. mdpi.com Similarly, in research on Panax notoginseng resistance to root-knot nematode infection, integrated metabolomic and transcriptomic analysis utilized PCA and OPLS-DA to distinguish between healthy and diseased plants. frontiersin.org These analyses demonstrated that in three-year-old plants, resistance was associated with a significant increase in five phenolic acids, including 1-O-sinapoyl-D-glucose. frontiersin.org

Another study investigating the impact of genetics and environment on Brassica napus seeds employed PLS-DA to compare metabolic profiles of cultivars grown in two different regions. cambridge.org The results showed that 1-O-sinapoyl-beta-D-glucose was one of the most significant discriminating metabolites, with its expression being notably higher in one region (Meurthe-et-Moselle) compared to the other (Loiret), highlighting its sensitivity to environmental conditions. cambridge.orgresearchgate.net

Furthermore, research on purple rice grains treated with exogenous trilobatin (B1683250) used PCA and PLS-DA to assess metabolic changes. mdpi.com The analysis identified 1-O-sinapoyl-beta-D-glucose as one of the key differentially abundant metabolites, showing it was downregulated in response to the treatment. mdpi.comresearchgate.net In a study on Lilium brownii suffering from bulb rot, an integrated analysis identified 1-O-sinapoyl-β-D-glucose as one of five upregulated metabolites associated with the disease, with phenylpropanoid biosynthesis being the most significantly enriched pathway. frontiersin.org

These examples underscore the power of chemometric analysis to distill complex metabolic data into biologically relevant information, consistently identifying this compound as a responsive metabolite in the phenylpropanoid pathway across different plant species and conditions.

Table 1: Application of Chemometric Methods in this compound Research

This interactive table summarizes various studies where chemometric analyses were used to investigate the role of this compound.

| Plant Species | Research Context | Statistical Method(s) | Key Finding for this compound | Reference |

| Arabidopsis thaliana | Response to bacterial lipopolysaccharides (LPS) | PCA, OPLS-DA | Identified as a discriminating metabolite with altered accumulation upon LPS treatment. | mdpi.com |

| Brassica napus | Effect of genotype and environment on seed metabolome | PLS-DA | Found to be a major discriminating metabolite, with higher expression in one geographical region over another. | cambridge.orgresearchgate.net |

| Panax notoginseng | Response to root-knot nematode infection | PCA, OPLS-DA | Significantly increased in resistant three-year-old plants, acting as a defense-related compound. | frontiersin.org |

| Purple Rice (Oryza sativa) | Effect of exogenous trilobatin on grain metabolites | PCA, PLS-DA | Identified as a key downregulated metabolite in response to trilobatin treatment. | mdpi.com |

| Lilium brownii | Response to bulb rot disease | PCA, OPLS-DA | Identified as a significantly upregulated metabolite in infected plants. | frontiersin.org |

| Gliricidia sepium | Response to high salinity stress | UHPLC-MS | Upregulated (3.32-fold increase) in stressed plants compared to controls. | frontiersin.org |

Table 2: Example of Discriminating Metabolites Identified via OPLS-DA in Arabidopsis thaliana Treated with LPS